molecular formula C10H13N3O B7503079 N-(1-cyclopropylethyl)pyrazine-2-carboxamide

N-(1-cyclopropylethyl)pyrazine-2-carboxamide

Cat. No.: B7503079
M. Wt: 191.23 g/mol
InChI Key: NFONXZUQYKJLSA-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)pyrazine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of cancer, particularly hematological malignancies.

Scientific Research Applications

N-(1-cyclopropylethyl)pyrazine-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown efficacy in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma. This compound targets RNA polymerase I transcription, which is upregulated in cancer cells, leading to increased ribosome biogenesis and protein synthesis. Inhibition of RNA polymerase I transcription by this compound induces DNA damage and apoptosis in cancer cells, while sparing normal cells.

Mechanism of Action

N-(1-cyclopropylethyl)pyrazine-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and survival. This compound also induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also downregulates ribosome biogenesis and protein synthesis, leading to decreased cell proliferation and survival. This compound has been found to be well-tolerated in preclinical studies, with minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylethyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its specificity for RNA polymerase I transcription and its ability to induce DNA damage and apoptosis in cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some cancer types.

Future Directions

There are several future directions for research on N-(1-cyclopropylethyl)pyrazine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, combination therapies with other anticancer agents, such as DNA-damaging agents or immunotherapies, are being explored to enhance the efficacy of this compound. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with hematological malignancies.

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)pyrazine-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chloropyrazine with cyclopropylethylamine to form this compound. This compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Properties

IUPAC Name

N-(1-cyclopropylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(8-2-3-8)13-10(14)9-6-11-4-5-12-9/h4-8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFONXZUQYKJLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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